Methyl 4,4,4-trifluorobutyrate

Lipophilicity Drug Design Fluorinated Building Blocks

Methyl 4,4,4-trifluorobutyrate (CAS 2365-82-4) is a partially fluorinated aliphatic ester distinguished by a terminal trifluoromethyl (CF₃) group separated from the ester carbonyl by an ethylene (-CH₂-CH₂-) spacer. This 'skipped' fluorination motif confers a unique combination of electronic, physicochemical, and environmental properties not found in simpler fluorinated esters such as trifluoroacetates or other linear fluoroalkanoates.

Molecular Formula C5H7F3O2
Molecular Weight 156.1 g/mol
CAS No. 2365-82-4
Cat. No. B1304037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4,4-trifluorobutyrate
CAS2365-82-4
Molecular FormulaC5H7F3O2
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(F)(F)F
InChIInChI=1S/C5H7F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3
InChIKeyRVNWLMWNUJPCQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,4,4-Trifluorobutyrate (CAS 2365-82-4) Procurement Guide: A Specialized Fluorinated C4 Ester Building Block for Advanced Synthesis


Methyl 4,4,4-trifluorobutyrate (CAS 2365-82-4) is a partially fluorinated aliphatic ester distinguished by a terminal trifluoromethyl (CF₃) group separated from the ester carbonyl by an ethylene (-CH₂-CH₂-) spacer. This 'skipped' fluorination motif confers a unique combination of electronic, physicochemical, and environmental properties not found in simpler fluorinated esters such as trifluoroacetates or other linear fluoroalkanoates [1][2]. Its molecular structure (C₅H₇F₃O₂) is formally identified by IUPAC as methyl 4,4,4-trifluorobutanoate, with a molecular weight of 156.1 g/mol [3]. Commercial material is typically supplied as a liquid with a purity of ≥98%, a boiling point of 113 °C, and a refractive index of 1.3450 at 20 °C [3].

Why Methyl 4,4,4-Trifluorobutyrate (CAS 2365-82-4) Cannot Be Replaced by Common Fluoroacetates or Simple Perfluoroalkyl Esters


Methyl 4,4,4-trifluorobutyrate is not interchangeable with common fluorinated esters like ethyl trifluoroacetate (ETFA) or methyl perfluorobutanoate. The critical differentiation lies in its 'skipped' fluorination architecture, where the strong electron-withdrawing CF₃ group is isolated from the ester functionality by a two-carbon spacer [1]. This contrasts sharply with trifluoroacetates, where the CF₃ group is directly adjacent to the carbonyl, creating an extremely electrophilic center prone to rapid hydrolysis and nucleophilic attack. Systematic studies have demonstrated that skipped fluorination motifs like that in methyl 4,4,4-trifluorobutyrate confer a significantly different and tunable lipophilicity profile compared to vicinal or isolated fluorination, enabling more precise modulation of molecular properties in drug design [1]. Furthermore, comparative environmental fate data for the ethyl analog (ETB) reveals that 4,4,4-trifluorobutyrates exhibit a distinct atmospheric degradation pathway and significantly lower global warming potential than many other fluorinated esters, with a 100-year GWP of 0.017 [2]. These properties render generic substitution invalid for applications where controlled reactivity, tailored lipophilicity, or favorable environmental metrics are design-critical.

Quantitative Differentiation Evidence for Methyl 4,4,4-Trifluorobutyrate (CAS 2365-82-4) Relative to Key Analogs


Lipophilicity Control: Skipped Fluorination Enables Fine-Tuned log P Reduction vs. Vicinal Motifs

A systematic comparison of fluorinated 1,4-butanediol derivatives, which serve as models for methyl 4,4,4-trifluorobutyrate-type skipped motifs, revealed that skipped fluorination is more effective at reducing log P compared to single or vicinal fluorination patterns [1]. This class-level inference is based on structurally equivalent environments and directly supports the use of this compound for applications requiring precise control of partition coefficients.

Lipophilicity Drug Design Fluorinated Building Blocks

Atmospheric Reactivity: OH Radical Kinetics for Ethyl 4,4,4-Trifluorobutyrate (ETB) vs. Other Fluoroesters

While data for methyl 4,4,4-trifluorobutyrate is not available, its close ethyl analog (ETB) has been studied. ETB's reaction rate with •OH radicals, a key atmospheric oxidant, was measured at k = 1.61 ± 0.36 (FTIR) and 2.02 ± 0.30 (GC-FID) ×10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. This is significantly lower than the rate for butyl fluoroacetate (BFA, k = 2.24 ± 0.37) but higher than for ethyl fluoroacetate (EFA, k = 1.15 ± 0.25) [1]. This class-level inference suggests the trifluorobutyrate scaffold exhibits intermediate atmospheric reactivity, offering a distinct profile for environmental risk assessment.

Environmental Fate Atmospheric Chemistry Green Chemistry

Global Warming Potential (GWP): Ethyl 4,4,4-Trifluorobutyrate (ETB) vs. Ethyl Fluoroacetate (EFA)

The ethyl analog of methyl 4,4,4-trifluorobutyrate demonstrates a remarkably low 100-year Global Warming Potential (GWP) of 0.017, which is ~22-fold lower than that of ethyl fluoroacetate (EFA, GWP = 0.379) [1]. This class-level inference positions trifluorobutyrates as a significantly more climate-friendly option among fluorinated esters, a factor of growing importance in industrial solvent and reagent selection.

Global Warming Potential Environmental Impact Sustainable Chemistry

Tropospheric Lifetime: Ethyl 4,4,4-Trifluorobutyrate (ETB) vs. Other Fluoroesters

The tropospheric lifetime of ethyl 4,4,4-trifluorobutyrate (ETB) due to reaction with •OH radicals is calculated to be 6 days [1]. This is intermediate between the more persistent ethyl fluoroacetate (EFA, 9 days) and the shorter-lived butyl fluoroacetate (BFA, 5 days) [1]. This class-level inference indicates that trifluorobutyrates are not long-lived atmospheric pollutants but are also not as rapidly removed as some other fluoroesters, suggesting a regional rather than global atmospheric distribution profile [1].

Atmospheric Lifetime Environmental Persistence Green Chemistry

Boiling Point and Volatility: A Convenient Liquid at Ambient Temperature vs. Gaseous Fluoroacetates

Methyl 4,4,4-trifluorobutyrate is a liquid with a boiling point of 113 °C [1][2]. In contrast, ethyl trifluoroacetate (ETFA, CAS 383-63-1), a common fluorinated building block, is a liquid with a boiling point of 61 °C [3]. The higher boiling point of the target compound facilitates easier handling and reduced volatility under ambient laboratory and pilot-plant conditions, which can translate to lower evaporative losses and improved process safety.

Physicochemical Properties Handling Process Chemistry

Procurement-Driven Application Scenarios for Methyl 4,4,4-Trifluorobutyrate (CAS 2365-82-4) Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for Lipophilicity-Tuned Drug Candidates

In medicinal chemistry, methyl 4,4,4-trifluorobutyrate is a strategic synthon for introducing a trifluoromethyl group while precisely controlling overall lipophilicity. Evidence shows that its 'skipped' fluorination motif is more effective at reducing log P than vicinal fluorination patterns, enabling fine-tuning of drug-like properties such as membrane permeability and metabolic stability [1]. This makes it a preferred alternative to trifluoroacetates or other linear perfluoroalkyl esters when a balanced hydrophobicity profile is required for oral bioavailability.

Agrochemical Synthesis: Intermediate for Crop Protection Agents with Favorable Environmental Profile

As an intermediate for agrochemicals, this compound is valuable for synthesizing active ingredients where environmental fate is a key differentiator. The ethyl analog demonstrates a 6-day tropospheric lifetime and a 100-year GWP of just 0.017 [2], substantially lower than that of ethyl fluoroacetate (GWP 0.379) [2]. This suggests that products derived from methyl 4,4,4-trifluorobutyrate may offer a more favorable environmental profile, aligning with the industry's shift toward sustainable and lower-impact crop protection solutions.

Specialty Solvent: High-Boiling, Low-GWP Option for Precision Cleaning and Deposition Processes

With a boiling point of 113 °C [3], methyl 4,4,4-trifluorobutyrate is a relatively high-boiling liquid that can serve as a specialty solvent in electronic material deposition, precision cleaning, or as a co-solvent in fluorinated media. Compared to more volatile fluorinated esters like ethyl trifluoroacetate (bp 61 °C) [4], it offers reduced evaporative loss and lower flammability risk during handling. Furthermore, the class's extremely low global warming potential (GWP₁₀₀ 0.017 for ETB) [2] makes it an environmentally preferable choice for industrial applications requiring fluorinated solvents.

Advanced Materials: Monomer or Modifier for Fluorinated Polymers and Surface Coatings

In materials science, the ester functionality of methyl 4,4,4-trifluorobutyrate provides a reactive handle for incorporation into polymers or as a surface-modifying agent. The terminal CF₃ group imparts low surface energy and water/oil repellency. The compound's 'skipped' fluorination architecture offers a distinct physicochemical profile compared to more common fluoroacrylates, potentially leading to unique material properties such as enhanced durability, different glass transition temperatures, or improved processability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,4,4-trifluorobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.